molecular formula C11H10F2N4O B2634897 4-(4-(Difluoromethoxy)phenyl)-2-hydrazinylpyrimidine CAS No. 932240-78-3

4-(4-(Difluoromethoxy)phenyl)-2-hydrazinylpyrimidine

Cat. No.: B2634897
CAS No.: 932240-78-3
M. Wt: 252.225
InChI Key: HDDOAGMBZBSPSI-UHFFFAOYSA-N
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Description

4-(4-(Difluoromethoxy)phenyl)-2-hydrazinylpyrimidine is an organic compound that features a pyrimidine ring substituted with a hydrazinyl group at the 2-position and a difluoromethoxyphenyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(Difluoromethoxy)phenyl)-2-hydrazinylpyrimidine typically involves the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

    Introduction of the Difluoromethoxyphenyl Group: The difluoromethoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction. This involves the reaction of a suitable phenol derivative with a difluoromethylating agent.

    Hydrazinyl Substitution: The final step involves the introduction of the hydrazinyl group at the 2-position of the pyrimidine ring. This can be achieved through the reaction of the intermediate pyrimidine compound with hydrazine or a hydrazine derivative under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-(4-(Difluoromethoxy)phenyl)-2-hydrazinylpyrimidine can undergo various types of chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.

    Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.

    Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Azo or azoxy derivatives.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

4-(4-(Difluoromethoxy)phenyl)-2-hydrazinylpyrimidine has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Biological Studies: It can be employed in studies investigating the biological activity of hydrazinyl and difluoromethoxyphenyl groups.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Chemical Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 4-(4-(Difluoromethoxy)phenyl)-2-hydrazinylpyrimidine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The difluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, while the hydrazinyl group can participate in hydrogen bonding and other interactions with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Difluoromethoxy)phenyl isocyanate
  • 4-(Difluoromethoxy)phenyl isothiocyanate
  • 4-(Difluoromethoxy)benzylamine

Uniqueness

4-(4-(Difluoromethoxy)phenyl)-2-hydrazinylpyrimidine is unique due to the presence of both the difluoromethoxyphenyl and hydrazinyl groups on the pyrimidine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Biological Activity

4-(4-(Difluoromethoxy)phenyl)-2-hydrazinylpyrimidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with a difluoromethoxyphenyl group and a hydrazine moiety. The presence of fluorine atoms is known to enhance the pharmacokinetic properties of drugs, making them more effective in targeting specific biological pathways .

Research indicates that this compound exhibits several mechanisms of action, particularly in the context of inhibiting key enzymes and pathways associated with various diseases:

  • Npt2a Inhibition : The compound has been shown to inhibit sodium-dependent phosphate transporters (Npt2a), which may contribute to its efficacy in treating conditions related to phosphate homeostasis, such as chronic kidney disease (CKD) .
  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound may possess anticancer properties by modulating receptor tyrosine kinases involved in tumor growth .

Antimicrobial Activity

A study highlighted the compound's potential as an antimycobacterial agent, particularly against Mycobacterium tuberculosis. The hydrazine functional group is often associated with enhanced antimicrobial properties, making this compound a candidate for further research in infectious disease treatment .

Cardiovascular Effects

The compound has been investigated for its effects on cardiovascular health. It has shown promise in reducing vascular calcification, a significant complication in patients with CKD. This effect is attributed to its ability to lower plasma phosphate levels and inhibit vascular calcification processes .

Case Studies

  • Chronic Kidney Disease : In a clinical setting, patients treated with compounds similar to this compound demonstrated improved phosphate regulation and reduced cardiovascular risks associated with CKD .
  • Cancer Treatment : A recent study evaluated the efficacy of this compound in animal models of breast cancer brain metastases. Results indicated significant tumor reduction and improved survival rates when combined with standard chemotherapy agents .

Data Tables

Biological ActivityMechanism/EffectReference
Npt2a InhibitionReduces plasma phosphate levels
Antimycobacterial ActivityEffective against Mycobacterium tuberculosis
Anticancer PropertiesModulates receptor tyrosine kinases
Cardiovascular BenefitsInhibits vascular calcification

Properties

IUPAC Name

[4-[4-(difluoromethoxy)phenyl]pyrimidin-2-yl]hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F2N4O/c12-10(13)18-8-3-1-7(2-4-8)9-5-6-15-11(16-9)17-14/h1-6,10H,14H2,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDDOAGMBZBSPSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=NC=C2)NN)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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